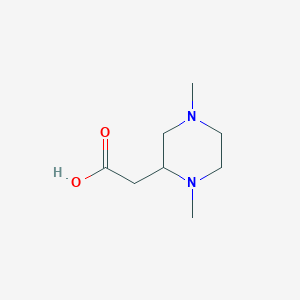

(1,4-Dimethylpiperazin-2-YL)acetic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1,4-dimethylpiperazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-9-3-4-10(2)7(6-9)5-8(11)12/h7H,3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKQHWWFKGJYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(C1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389832 | |

| Record name | (1,4-Dimethylpiperazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462068-51-5 | |

| Record name | 1,4-Dimethyl-2-piperazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462068-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,4-Dimethylpiperazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1,4-Dimethylpiperazin-2-YL)acetic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-YL)acetic acid

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its favorable pharmacokinetic properties and ability to engage in multiple hydrogen bonding interactions.[1][2] While functionalization of the piperazine nitrogens is common, diversification through substitution on the carbon backbone represents a significant opportunity to explore novel chemical space and develop next-generation therapeutics.[1][3] This guide provides a detailed, field-proven protocol for the synthesis of this compound, a valuable building block for drug discovery and library synthesis.

The presented synthetic strategy is a robust, multi-step process commencing with the commercially available precursor, piperazine-2-carboxylic acid. The pathway involves an initial esterification to protect the carboxylic acid, followed by a comprehensive N,N'-dimethylation of the piperazine nitrogens, and concludes with the hydrolysis of the ester to yield the final target compound. This approach is designed for efficiency, scalability, and high purity of the final product.

Retrosynthetic Analysis & Strategic Rationale

A retrosynthetic analysis of the target molecule, this compound, logically disconnects at the N-methyl bonds and the carboxylic acid functional group. The core scaffold, piperazine-2-acetic acid, is identified as a key intermediate. This intermediate can be derived from the more readily available piperazine-2-carboxylic acid.

This forward-thinking strategy is predicated on several key considerations:

-

Protection Strategy: The carboxylic acid is converted to an ethyl ester at the outset. This is a critical step to prevent undesirable side reactions during the subsequent N-methylation step, where the free acid could interfere with the basic conditions or the reducing agent.

-

N-Methylation Method: The Eschweiler-Clarke reaction is selected for the exhaustive methylation of the piperazine nitrogens.[4] This classical method is highly efficient for N-methylation of primary and secondary amines, utilizing inexpensive and readily available reagents (formaldehyde and formic acid). It offers excellent chemoselectivity and typically results in high yields, making it superior to methods like reductive amination with formaldehyde and a separate reducing agent or direct alkylation with methyl halides, which can be difficult to drive to completion and may result in quaternary ammonium salt byproducts.

-

Final Deprotection: A simple base-catalyzed hydrolysis is employed as the final step to convert the ethyl ester back to the carboxylic acid, a reaction that is typically high-yielding and straightforward to purify.

The overall synthetic pathway is depicted below:

Sources

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to (1,4-Dimethylpiperazin-2-YL)acetic acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,4-Dimethylpiperazin-2-YL)acetic acid, with the Chemical Abstracts Service (CAS) number 462068-51-5 , is a substituted piperazine derivative that holds significant interest in the field of medicinal chemistry.[1][2][3][4] The piperazine scaffold is a well-established pharmacophore present in a multitude of FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[5][6][7][8] This guide provides a comprehensive overview of the synthesis, physicochemical properties, analytical characterization, and potential applications of this compound, serving as a valuable resource for professionals engaged in drug discovery and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 462068-51-5 | [1][2][3][4] |

| Molecular Formula | C₈H₁₆N₂O₂ | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| Purity Specification | ≥ 95% | [1] |

| Long-Term Storage | Store long-term at -20°C | [1] |

Note: Some properties of the closely related compound 1,4-dimethylpiperazine (CAS 106-58-1) include a boiling point of 130-133°C and a density of 0.844 g/mL at 25°C, which may offer some context.[9]

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, commencing with commercially available starting materials. A plausible and efficient synthetic strategy involves the preparation of the key intermediate, (1,4-Dimethylpiperazin-2-yl)methanol, followed by its oxidation to the desired carboxylic acid.

Synthesis of the Precursor: (1,4-Dimethylpiperazin-2-yl)methanol

A well-documented route to (1,4-Dimethylpiperazin-2-yl)methanol begins with piperazine-2-carboxylic acid and involves four main steps: protection, reduction, deprotection, and methylation.[10]

Sources

- 1. 462068-51-5 this compound AKSci 9139CJ [aksci.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. (1,4-DIMETHYL-PIPERAZIN-2-YL)-ACETIC ACID | 462068-51-5 [chemicalbook.com]

- 5. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kubochem.com [kubochem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectral Analysis of (1,4-Dimethylpiperazin-2-YL)acetic acid

Introduction

(1,4-Dimethylpiperazin-2-YL)acetic acid is a substituted piperazine derivative with potential applications in pharmaceutical and materials science research. As with any novel compound, a thorough structural elucidation is paramount to confirming its identity and purity. This guide provides an in-depth analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Due to the limited availability of published experimental spectra for this specific molecule, this guide will present a predictive analysis based on the known spectral characteristics of its constituent moieties: the 1,4-dimethylpiperazine ring and the acetic acid side chain. This approach, grounded in fundamental principles of spectroscopy and supported by data from related structures, offers a robust framework for researchers engaged in the synthesis and characterization of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and stereochemistry of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be complex due to the presence of multiple chiral centers and diastereotopic protons. The following table summarizes the predicted chemical shifts, multiplicities, and assignments for the key protons in this compound, assuming a deuterated chloroform (CDCl₃) solvent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Hₐ (Piperazine Ring) | 3.20 - 3.40 | m | 1H | Diastereotopic proton on the carbon bearing the acetic acid group. |

| Hₑ (Piperazine Ring) | 2.80 - 3.00 | m | 1H | Diastereotopic proton on the carbon bearing the acetic acid group. |

| Piperazine Ring CH₂ | 2.40 - 2.80 | m | 6H | Overlapping multiplets from the remaining three CH₂ groups of the piperazine ring. |

| N-CH₃ (x2) | 2.20 - 2.40 | s | 6H | Two singlet peaks for the two N-methyl groups, which may be non-equivalent. |

| Acetic Acid CH₂ | 2.50 - 2.70 | m | 2H | Diastereotopic protons of the methylene group adjacent to the carboxylic acid. |

| Carboxylic Acid OH | 10.0 - 12.0 | br s | 1H | Broad singlet, exchangeable with D₂O. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid C=O | 175 - 180 | The carbonyl carbon of the acetic acid moiety.[1] |

| Piperazine Ring CH | 55 - 60 | The carbon atom of the piperazine ring substituted with the acetic acid group. |

| Piperazine Ring CH₂ | 45 - 55 | Multiple peaks for the other carbon atoms of the piperazine ring. |

| N-CH₃ (x2) | 40 - 45 | Two peaks for the two N-methyl carbons. |

| Acetic Acid CH₂ | 35 - 40 | The methylene carbon of the acetic acid side chain. |

Experimental Protocol: NMR Data Acquisition

A rigorous and well-controlled experimental setup is crucial for obtaining high-quality NMR data.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of the synthesized this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Workflow:

Caption: Workflow for NMR data acquisition and processing.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the amine functionalities.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | A very broad band due to hydrogen bonding is a hallmark of carboxylic acids.[3][4] |

| C-H Stretch (Aliphatic) | 2800 - 3000 | Medium-Strong | Stretching vibrations of the C-H bonds in the piperazine ring and acetic acid side chain.[5] |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | The carbonyl stretch is a strong and sharp absorption.[3] |

| C-N Stretch (Amine) | 1000 - 1250 | Medium | Characteristic stretching vibrations of the C-N bonds in the piperazine ring. |

Experimental Protocol: FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid and liquid samples.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition Workflow:

Caption: Workflow for FTIR data acquisition using an ATR accessory.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and deducing its structure.

Predicted Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions.

| m/z | Proposed Fragment | Notes |

| 172 | [C₈H₁₆N₂O₂]⁺ | Molecular ion peak. |

| 127 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 113 | [M - CH₂COOH]⁺ | Loss of the acetic acid side chain. |

| 71 | [C₄H₉N]⁺ | A common fragment for N,N'-dimethylpiperazine.[6] |

| 58 | [C₃H₈N]⁺ | A characteristic fragment of the piperazine ring.[7] |

Experimental Protocol: MS Data Acquisition

A common setup for the analysis of small organic molecules is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Instrumentation:

-

A GC-MS system with an electron ionization (EI) source and a quadrupole mass analyzer.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

If the compound is not sufficiently volatile, derivatization to a more volatile ester may be necessary.[8]

Data Acquisition Workflow:

Caption: Workflow for GC-MS data acquisition and analysis.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the structural elucidation of this compound. By combining the predictive ¹H and ¹³C NMR, IR, and MS data with the detailed experimental protocols, researchers can confidently characterize this molecule. The provided workflows emphasize the importance of systematic and rigorous experimental design to ensure the generation of high-quality, reproducible data. This, in turn, is fundamental for advancing research and development in fields where this and similar compounds may have a significant impact.

References

- Borges, R. S., et al. (2021). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Journal of Molecular Structure, 1244, 130948.

- Krishnakumar, V., & John, X. (2006). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 44(8), 611-615.

- Dal Cason, T. A. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Journal of Forensic Sciences, 63(4), 1133-1142.

- Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 20(1), 10-23.

-

ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Yılmaz, F., & Görmen, M. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(1), 59-67.

- Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(3), 305-312.

-

ResearchGate. (n.d.). RP-LC/MS/MS of 114 N-methylpiperazine amide-tagged GPEtn from the control liposomes and 117 N-methylpiperazine amide-tagged GPEtn from the oxidized liposomes. Retrieved from [Link]

-

NIST. (n.d.). Piperazine, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dimethylpiperazine. Retrieved from [Link]

- Nemecková, D., et al. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Journal of Molecular Structure, 1094, 210-236.

- Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011.

-

Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

-

Automated Topology Builder. (n.d.). 1,4-Dimethylpiperazine. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Piperazine, 1,4-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1,4-DIMETHYLPIPERAZINE. Retrieved from [Link]

- Wu, X., et al. (2022). Synthesis and Evaluation of Piperazine-based Mannich Bases as Potential Anticancer Agents. ChemRxiv.

-

NIST. (n.d.). Piperazine, 1,4-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis, crystal structure and IR spectroscopy of a new 2-methylpiperazine-1,4-diium pentachlorobismuthate(III) monohydrate: [C5H14N2]BiCl5.H2O. Retrieved from [Link]

Sources

- 1. Acetic acid(64-19-7) 13C NMR spectrum [chemicalbook.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. Acetic acid [webbook.nist.gov]

- 4. Acetic acid(64-19-7) IR Spectrum [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,4-Dimethylpiperazine | C6H14N2 | CID 7818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. lcms.cz [lcms.cz]

An In-depth Technical Guide to the Solubility of (1,4-Dimethylpiperazin-2-YL)acetic Acid in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of (1,4-Dimethylpiperazin-2-YL)acetic acid. Given the limited direct quantitative data for this specific molecule in public literature, this document establishes a scientifically grounded, inferred solubility profile. This profile is derived from the fundamental principles of chemical structure, polarity, and the well-documented behavior of structurally analogous compounds. Furthermore, this guide presents detailed, step-by-step experimental protocols for the precise determination of its solubility, a critical parameter in drug development and formulation science.

Foundational Principles: Predicting Solubility

The solubility of a compound is governed by the adage "like dissolves like," which underscores the importance of intermolecular forces between the solute and the solvent.[1][2] To predict the solubility of this compound, we must first dissect its molecular structure to understand its inherent polarity and potential for hydrogen bonding.

Molecular Structure Analysis:

This compound is a multifaceted molecule possessing both polar and non-polar characteristics.

-

Polar Moieties: The molecule's polarity is primarily dictated by the piperazine ring with its two nitrogen atoms and the carboxylic acid group (-COOH). These functional groups are capable of forming hydrogen bonds, which are strong dipole-dipole interactions.[3]

-

Non-Polar Moieties: Conversely, the two methyl groups (-CH3) and the aliphatic carbon backbone introduce a non-polar, hydrophobic character to the molecule.[3]

The overall solubility in a specific solvent is a result of the interplay between these competing structural features.

Inferred Solubility Profile

Based on the principles of chemical interactions and the known solubility of related compounds like piperazine and 1,4-dimethylpiperazine, a qualitative solubility profile for this compound can be inferred.[4][5][6][7] Piperazine itself is highly soluble in water and other polar solvents like ethanol and methanol, but exhibits poor solubility in non-polar solvents such as diethyl ether.[4][5] The presence of the carboxylic acid group is expected to enhance solubility in polar protic solvents and aqueous bases.[8]

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Inferred Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The piperazine nitrogens and the carboxylic acid group can form strong hydrogen bonds with protic solvents.[3][4] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton and N-H protons (if any were present). |

| Non-Polar | Hexane, Toluene | Low | The non-polar nature of these solvents does not favorably interact with the polar functional groups of the solute.[8] |

| Intermediate Polarity | Dichloromethane, Ethyl Acetate | Low to Moderate | Solubility will depend on the delicate balance between the polar and non-polar regions of the molecule. |

The Critical Influence of pH

For ionizable compounds like this compound, solubility is profoundly influenced by the pH of the medium.[9][10] The molecule possesses both a basic piperazine moiety and an acidic carboxylic acid group, making it amphoteric.

-

In Acidic Conditions (Low pH): The nitrogen atoms of the piperazine ring will become protonated, forming a cationic species. This increase in charge will likely enhance solubility in aqueous solutions.

-

In Basic Conditions (High pH): The carboxylic acid group will be deprotonated to form a carboxylate anion. This negatively charged species will also exhibit increased aqueous solubility.[8]

The pH at which the molecule has its lowest solubility is known as the isoelectric point. A comprehensive understanding of the pH-solubility profile is therefore essential for formulation development.

Experimental Determination of Solubility

To move beyond a qualitative understanding, empirical determination of solubility is paramount. The shake-flask method is the "gold standard" for determining equilibrium solubility due to its reliability and reproducibility.[9][11]

Qualitative Solubility Assessment: A Rapid Screening Method

This initial screen provides a quick assessment of solubility across a range of solvents.

Methodology:

-

Add approximately 1-5 mg of this compound to a small, clear container (e.g., a glass vial).

-

Incrementally add the selected solvent (e.g., in 0.2 mL portions) up to a total volume of 1 mL.

-

After each addition, securely cap the container and vortex or shake vigorously for 30-60 seconds.

-

Visually inspect the solution against both light and dark backgrounds to check for any undissolved solid particles.

-

Record the solubility in qualitative terms (e.g., very soluble, soluble, sparingly soluble, insoluble).

Quantitative Solubility Determination: The Shake-Flask Method

This method establishes the thermodynamic equilibrium solubility of the compound.[12][13]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. A visual excess of solid material should be present.

-

Place the container in a temperature-controlled shaker bath, typically set to 25 °C or 37 °C, to mimic ambient or physiological conditions, respectively.

-

Agitate the mixture for a duration sufficient to reach equilibrium, which can vary from 24 to 72 hours.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles.

-

To ensure a clear solution, centrifuge the sample at a high speed or filter it through a solvent-compatible syringe filter (e.g., a 0.22 µm PTFE filter).

-

-

Concentration Analysis:

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of the dissolved solute using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Visualizing the Workflow

A clear, logical workflow is essential for reproducible results.

Caption: Experimental workflow for quantitative solubility determination.

Causality in Experimental Design

-

Choice of Agitation Time: The 24-72 hour agitation period is chosen to ensure that the system reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[12][14] Shorter times may lead to an underestimation of solubility.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and meaningful data.[13]

-

Phase Separation Technique: Filtration or centrifugation is a critical step to remove microscopic, undissolved particles that could otherwise be measured and lead to an overestimation of solubility.[15]

Trustworthiness Through Self-Validation

The described protocol is inherently self-validating. To confirm that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured concentration does not significantly change between the later time points, it provides confidence that equilibrium has been reached.

Conclusion

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Describes equilibrium solubility of a drug substance. Biorelevant.com. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. Springer. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. UCLA. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]

-

Piperazine. Solubility of Things. [Link]

-

4.4 Solubility. Chemistry LibreTexts. [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Online Library. [Link]

-

Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). OSTI.GOV. [Link]

-

Piperazine. Wikipedia. [Link]

-

Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain. Homework.Study.com. [Link]

-

How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

Piperazine. Self-published. [Link]

-

Piperazine. PubChem. [Link]

-

Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. National Institutes of Health. [Link]

-

Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. ResearchGate. [Link]

-

Piperazin-1-yl-acetic acid. PubChem. [Link]

-

1,4 Dimethylpiperazine. Kubochem. [Link]

-

1,4-Dimethylpiperazine. Solubility of Things. [Link]

-

1,4-Dimethylpiperazine. PubChem. [Link]

-

1,4-DIMETHYLPIPERAZINE. Ataman Kimya. [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. homework.study.com [homework.study.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. Piperazine [medbox.iiab.me]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. tandfonline.com [tandfonline.com]

- 12. biorelevant.com [biorelevant.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to the Stability and Storage of (1,4-Dimethylpiperazin-2-YL)acetic acid for Pharmaceutical Development

Introduction

(1,4-Dimethylpiperazin-2-YL)acetic acid is a substituted piperazine derivative, a class of heterocyclic compounds that form the structural core of numerous FDA-approved drugs.[1][2] Its structure, featuring a chiral center, a tertiary amine-rich piperazine ring, and a carboxylic acid moiety, makes it a valuable and versatile building block in medicinal chemistry and drug development. The inherent reactivity of these functional groups, however, necessitates a thorough understanding of the molecule's chemical stability to ensure its quality, purity, and integrity throughout its lifecycle—from synthesis and storage to formulation and final drug product.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the stability of this compound. It outlines recommended storage and handling conditions, details a systematic approach to forced degradation studies for identifying potential degradation pathways, and describes the analytical methodologies required to establish a stability-indicating profile. The insights and protocols herein are designed to ensure the reliable use of this compound in research and development settings.

Physicochemical Profile and Inherent Stability Characteristics

The stability of this compound is intrinsically linked to its molecular structure. The key functional groups that influence its reactivity are:

-

Tertiary Amines (Piperazine Ring): The two nitrogen atoms within the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides. This is a common degradation pathway for amine-containing compounds.

-

Carboxylic Acid Group: This functional group can potentially undergo decarboxylation under thermal stress. It also influences the compound's solubility and pH-dependent stability.

-

Hygroscopicity and Sensitivity: Like many amine salts and zwitterionic compounds, this molecule is potentially hygroscopic. Safety data for related compounds indicate that piperazine derivatives can be sensitive to air and light, necessitating storage under an inert atmosphere.[3]

Based on this profile, the compound is likely susceptible to degradation via oxidation, photolysis, and potentially hydrolysis at pH extremes.

Recommended Storage and Handling Conditions

Proper storage is critical to minimize degradation and preserve the integrity of this compound. Studies on related synthetic piperazines have shown significant degradation at room temperature, making controlled, cooler conditions essential.[4][5] The following conditions are recommended based on the compound's chemical nature and data from analogous structures.[3][6][7][8]

| Parameter | Recommended Condition | Rationale & Best Practices |

| Temperature | -20°C to 4°C (Frozen or Refrigerated) | Minimizes thermal degradation and slows oxidative processes. Avoid room temperature storage for periods longer than 30 days.[4][5] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against air-induced oxidative degradation of the tertiary amine groups.[3] |

| Light | Amber Vial or Light-Proof Container | Prevents photolytic degradation. The container should be stored in the dark.[9] |

| Humidity | Tightly Sealed Container with Desiccant | The compound is likely hygroscopic. A dry environment prevents water absorption, which can catalyze hydrolytic and other degradation pathways.[3] |

| Handling | Well-Ventilated Area | Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid creating dust.[6][10] |

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is a regulatory requirement and a scientific necessity to understand how a drug substance behaves under various environmental stresses.[11][12] These studies are fundamental for identifying potential degradants and developing a robust, stability-indicating analytical method.[13] A typical workflow is outlined below.

Caption: Schematic of a stability-indicating HPLC method.

Recommended Method: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred technique for stability testing due to its resolving power and quantitative accuracy. [13][14]

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for compounds of moderate polarity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier ensures consistent protonation of amines for sharp, symmetrical peaks. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good elution strength. |

| Gradient | 5% B to 95% B over 15 minutes | A gradient is crucial to elute both the polar parent compound and potentially non-polar degradants in a single run. |

| Flow Rate | 0.5 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

| Detection | PDA/DAD Detector (210-400 nm) | Allows for peak purity assessment and determination of the optimal wavelength for quantification. |

| Injection Vol. | 2 µL | |

Method Validation

To be considered "stability-indicating," the method must demonstrate specificity. This is achieved by injecting samples from the forced degradation studies and proving that the main API peak is well-resolved (Resolution > 2) from all degradation product peaks. Peak purity analysis, using a Photodiode Array (PDA) detector, must be performed to confirm that the parent peak is spectrally homogenous and free of co-eluting impurities.

Supporting Analytical Techniques

| Technique | Application in Stability Studies |

| LC-MS | Degradant Identification: Provides mass-to-charge ratio data to help elucidate the structures of unknown peaks observed in the HPLC analysis. [14][15] |

| GC-MS | Volatile Impurities: Can be used to detect small, volatile degradation products that may not be captured by HPLC. Requires derivatization for non-volatile compounds. [14][16] |

| FTIR | Functional Group Analysis: Confirms the presence of expected functional groups (O-H, C-N, C=O) and can indicate changes like the formation of N-oxides. [14] |

| NMR | Definitive Structure Elucidation: Used for the unambiguous structural confirmation of isolated degradation products. |

Potential Degradation Pathways

Based on the chemistry of piperazine and related compounds, several degradation pathways can be hypothesized for this compound. [17][18][19]

Caption: Hypothesized degradation pathways.

-

N-Oxidation: The tertiary amines are prime targets for oxidizing agents, leading to the formation of one or two N-oxide derivatives. This is often a primary degradation product under oxidative stress.

-

N-Demethylation: Oxidative or thermal stress can lead to the cleavage of the N-methyl groups, resulting in mono-demethylated or di-demethylated piperazine analogs.

-

Decarboxylation: High thermal stress could potentially lead to the loss of the carboxylic acid group as CO₂, yielding 1,4-dimethyl-2-methylpiperazine.

-

Ring Opening: Under more aggressive oxidative or hydrolytic conditions, the piperazine ring itself could undergo cleavage to form linear ethylenediamine derivatives. [18]

Conclusion

The chemical stability of this compound is a critical attribute that governs its viability as a tool in pharmaceutical research and development. Its structure suggests susceptibility to oxidative, thermal, and photolytic degradation. Adherence to stringent storage conditions—specifically, storage at low temperatures (-20°C to 4°C) under an inert, dry, and dark atmosphere—is paramount to preserving its purity.

A systematic approach using forced degradation studies coupled with a validated, stability-indicating HPLC method is essential for a comprehensive understanding of its degradation profile. By proactively identifying potential degradation pathways and establishing appropriate controls, researchers can ensure the quality and reliability of this compound, thereby safeguarding the integrity of their scientific outcomes.

References

- Sigma-Aldrich. (2025).

- Santa Cruz Biotechnology.

- TCI Chemicals. (2025).

- Lonza Bioscience.

- Mazari, S. A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of the Taiwan Institute of Chemical Engineers.

- Lin, H. Y., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology.

- Reddy, L., et al. (2018).

- Merck Millipore. (2025).

- Lin, H. Y. (2017). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. OpenBU, Boston University.

- BenchChem. (2025). Characterization of (1,4-Dimethylpiperazin-2-yl)

- Kesturi, K., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America.

- Fisher Scientific. (2025).

- Gupta, A., et al. (2013). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.

- Anjali, T. (2020). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

- ChemicalBook. (2025). (1,4-DIMETHYL-PIPERAZIN-2-YL)-ACETIC ACID | 462068-51-5.

- Freeman, S. A., et al. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research.

- Kunes, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.

- Kumar, L. (2013). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.

- UNODC.

- Noreen, S., et al. (2021). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications.

- Al-saad, Z. A. A. (2022).

- Ataman Kimya. 1,4-DIMETHYLPIPERAZINE (DMP).

- Kubochem. 1,4 Dimethylpiperazine.

- Analytice. N, N-dimethylpiperazine (DMPP) = 1,4-Dimethylpiperazine - analysis.

- NIST. Piperazine, 1,4-dimethyl-. NIST Chemistry WebBook.

- PubChem. 1,4-Dimethylpiperazine.

- Vevelstad, S. J., et al. (2022). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Sustainable Chemistry & Engineering.

Sources

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSpace [open.bu.edu]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. kubochem.com [kubochem.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. rjptonline.org [rjptonline.org]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. biomedres.us [biomedres.us]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 16. N, N-dimethylpiperazine (DMPP) = 1,4-Dimethylpiperazine - analysis - Analytice [analytice.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Targets of Piperazine Acetic Acid Derivatives

Introduction: The Piperazine Acetic Acid Scaffold - A Privileged Structure in Modern Drug Discovery

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" for its ability to serve as a versatile framework in designing ligands for a multitude of biological targets.[1][2][3] Its unique physicochemical properties—including two basic nitrogen atoms that can be protonated at physiological pH to enhance solubility and form crucial hydrogen bonds—make it an ideal building block.[4] When functionalized with an acetic acid moiety, the resulting piperazine acetic acid scaffold gains an anionic carboxyl group, further expanding its potential for specific, high-affinity interactions with biological macromolecules.

This technical guide provides an in-depth exploration of the known and potential biological targets of piperazine acetic acid derivatives. We will begin by dissecting the definitive and best-characterized target for this class, the Histamine H1 Receptor, using the archetypal drug Cetirizine as our primary example. Subsequently, we will broaden our scope to explore potential enzymatic and other receptor targets, leveraging the known promiscuity of the parent piperazine structure. Finally, this guide will present detailed, field-proven methodologies for the identification and functional validation of these interactions, designed to equip researchers and drug development professionals with a robust framework for their own investigations.

Part 1: The Definitive Biological Target: The Histamine H1 Receptor

The most well-documented and therapeutically relevant biological target for piperazine acetic acid derivatives is the Histamine H1 Receptor (H1R), a G-protein coupled receptor (GPCR) integral to the pathophysiology of allergic reactions.[5][6]

Biological Role and Therapeutic Rationale

The H1R is primarily expressed in smooth muscle, vascular endothelial cells, and the central nervous system.[6] Upon activation by its endogenous ligand, histamine, the H1R initiates a signaling cascade that results in the classic symptoms of an allergic response: vasodilation, increased vascular permeability (leading to edema), bronchoconstriction, and stimulation of sensory nerves (causing itching and sneezing).[1] Therefore, blocking the action of histamine at this receptor is a cornerstone of therapy for allergic conditions such as allergic rhinitis and chronic urticaria.[7]

Mechanism of Action: Selective Inverse Agonism

Piperazine acetic acid derivatives, exemplified by Levocetirizine (the active R-enantiomer of Cetirizine), are classified as second-generation antihistamines.[8] They act as potent and selective inverse agonists at the H1 receptor.[8] This means they not only competitively block histamine binding but also reduce the receptor's basal, constitutive activity, providing a more profound suppression of the allergic response.

The key to their "second-generation" status lies in their selectivity. They exhibit a high affinity for peripheral H1 receptors while having a very low propensity to cross the blood-brain barrier and minimal affinity for other receptors, such as muscarinic, serotonergic, or dopaminergic receptors.[8][9] This high selectivity is the causal factor behind their non-sedating profile, a major clinical advantage over first-generation antihistamines.

Structure-Activity Relationship (SAR) and Quantitative Data

The interaction of piperazine acetic acid derivatives with the H1R is highly specific, with both stereochemistry and the presence of the carboxylic acid group playing critical roles.

-

Stereoselectivity: The binding affinity of Cetirizine's enantiomers demonstrates a clear stereospecific preference. Levocetirizine, the (R)-enantiomer, is the eutomer (the pharmacologically active form), displaying the highest affinity.[8][9][10]

-

Role of the Acetic Acid Moiety: The carboxylic acid function is crucial for the compound's long receptor residency time. Levocetirizine dissociates from the H1R very slowly (half-time of 142 minutes), which allows it to function as a pseudo-irreversible antagonist in functional assays.[9][10] Site-directed mutagenesis studies have shown that this group likely forms a key ionic interaction with a lysine residue (Lys191) in the receptor's binding pocket.[9][10]

The binding affinities and selectivity profile for Cetirizine and its enantiomers are summarized below.

| Compound | Target | Kᵢ (nM) | Selectivity vs. H1R | Reference(s) |

| Levocetirizine | Human H1 Receptor | 3 | - | [9][10] |

| Cetirizine (racemic) | Human H1 Receptor | 6 | - | [9][10] |

| Dextrocetirizine | Human H1 Receptor | 100 | - | [9][10] |

| Levocetirizine | Muscarinic, Serotonin, Dopamine, Adrenergic Receptors | >1800 (pKi < 5.8) | >600-fold | [9] |

H1 Receptor Signaling Pathway

The H1R is coupled to the Gq/11 family of G-proteins.[6][11] Inverse agonism by a piperazine acetic acid derivative blocks this cascade at its inception. The pathway is detailed below.

Caption: H1 Receptor Gq-coupled signaling pathway and its inhibition.

Part 2: Exploring Potential and Emerging Biological Targets

The structural versatility of the piperazine scaffold suggests that piperazine acetic acid derivatives may have biological activities beyond H1R antagonism. While this area is less explored, we can infer potential targets based on studies of related piperazine-containing compounds. This exploration is key for identifying novel therapeutic applications.

Enzyme Inhibition

The piperazine moiety is a common feature in many enzyme inhibitors. The addition of the acetic acid group provides an additional hydrogen bond donor/acceptor and a potential metal-coordinating carboxylate, which could be exploited in designing inhibitors for various enzyme classes.

-

Cholinesterases (AChE/BChE): Inhibition of acetylcholinesterase (AChE) is a primary strategy for treating Alzheimer's disease.[12] Numerous studies have reported that piperazine derivatives, often with an acetamide linker (structurally related to the acetic acid group), show potent AChE inhibitory activity.[12][13][14][15] The piperazine core often serves to position an aryl group within the enzyme's active site gorge. This suggests that piperazine acetic acid derivatives could be developed as novel AChE inhibitors.

-

Urease: Urease is a key virulence factor for bacteria like Helicobacter pylori. Piperazine derivatives have been synthesized and shown to be excellent urease inhibitors, with IC₅₀ values significantly more potent than the standard inhibitor, thiourea.[16] The nitrogen atoms of the piperazine ring are thought to interact with the nickel ions in the enzyme's active site.

-

Anticancer Targets (e.g., Kinases, Tubulin): A significant number of FDA-approved anticancer drugs, particularly kinase inhibitors, incorporate a piperazine ring.[17] The piperazine often acts as a linker that orients key pharmacophores for interaction with the ATP-binding pocket of kinases or the colchicine binding site of tubulin.[17] While specific piperazine acetic acid derivatives have not been widely reported as anticancer agents, the potential to target these pathways by modifying the core scaffold is substantial.[18][19]

Other G-Protein Coupled Receptors (GPCRs)

Arylpiperazine derivatives are famous for their activity on aminergic GPCRs in the central nervous system, including serotonin (5-HT) and dopamine (D₂) receptors.[1] This activity is the basis for their use as antipsychotic and antidepressant drugs. The design of piperazine acetic acid derivatives with tailored linkers and aryl substitutions could yield multi-target ligands, potentially offering novel polypharmacological approaches to treating complex neurological disorders.

Part 3: A Practical Guide to Target Identification and Validation

A rigorous, systematic approach is essential to confidently identify and characterize the biological targets of novel compounds. The following workflow and protocols represent a self-validating system for investigating piperazine acetic acid derivatives.

Experimental Workflow for Target Validation

The logical progression from identifying a binding interaction to confirming a functional cellular effect is critical. This process ensures that initial hits from primary screens are not artifacts and have a measurable biological consequence.

Caption: A logical workflow for GPCR target identification and validation.

Experimental Protocol 1: H1 Receptor Radioligand Competition Binding Assay

Causality: This assay is the foundational experiment to determine if a compound physically interacts with the target receptor and to quantify its binding affinity (Kᵢ). It relies on the principle of competition between the unlabeled test compound and a known radiolabeled ligand for the same binding site.

Methodology:

-

Preparation of Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Membrane Preparation: Prepare membranes from HEK293 cells stably expressing the human H1 receptor. Homogenize cells in ice-cold assay buffer and determine protein concentration via a BCA assay.[16]

-

Radioligand: [³H]-mepyramine, prepared in assay buffer at a final concentration near its Kᴅ (e.g., 1-3 nM).[3][7]

-

Test Compound: Prepare a 10 mM stock in DMSO, then create serial dilutions in assay buffer.

-

Non-specific Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin) to define binding to non-receptor components.[7]

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding Wells: 50 µL assay buffer + 25 µL [³H]-mepyramine + 25 µL membrane preparation.

-

Non-specific Binding (NSB) Wells: 50 µL non-specific control + 25 µL [³H]-mepyramine + 25 µL membrane preparation.

-

Competition Wells: 50 µL of test compound at various concentrations + 25 µL [³H]-mepyramine + 25 µL membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 2-4 hours with gentle agitation to allow the binding to reach equilibrium.[16]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. Immediately wash the filters 3-5 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[7]

-

Experimental Protocol 2: H1 Receptor-Mediated Calcium Mobilization Assay

Causality: A binding assay does not reveal a compound's function. This functional assay is essential to determine whether the compound activates (agonist), blocks (antagonist), or reduces basal activity (inverse agonist) of the receptor. Since H1R is Gq-coupled, its activation leads to a measurable increase in intracellular calcium, which we can monitor with a fluorescent dye.

Methodology:

-

Cell Preparation:

-

Seed HEK293 cells stably expressing the human H1 receptor into black, clear-bottom 96-well microplates at a density of 40,000-50,000 cells per well.[4]

-

Allow cells to adhere by incubating overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Dye Loading:

-

Aspirate the culture medium.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark to allow for de-esterification of the dye.

-

-

Compound Addition and Measurement:

-

Prepare serial dilutions of the test compound (for antagonist/inverse agonist mode) or histamine (for agonist mode) in assay buffer.

-

Place the cell plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation).

-

Record a baseline fluorescence reading (Excitation ~488 nm, Emission ~525 nm) for 10-20 seconds.

-

For Antagonist Mode: Add the test compound and incubate for 15-30 minutes. Then, add a challenge dose of histamine (at its EC₈₀ concentration) and measure the fluorescence response.

-

For Inverse Agonist Mode: Add the test compound directly to the cells and measure any decrease from the baseline fluorescence (indicative of reducing constitutive activity).

-

Continuously record the fluorescence signal for at least 120 seconds to capture the peak calcium response.[4]

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline.

-

For antagonist activity, plot the % inhibition of the histamine response vs. log concentration of the test compound to determine the IC₅₀.

-

For agonist/inverse agonist activity, plot the fluorescence response vs. log concentration of the test compound to determine the EC₅₀ or IC₅₀, respectively.

-

Experimental Protocol 3: Urease Inhibition Assay (Berthelot Method)

Causality: To explore the potential of piperazine acetic acid derivatives against enzymatic targets, a robust inhibition assay is required. The Berthelot method is a classic, reliable colorimetric assay that quantifies the product of the urease reaction (ammonia), allowing for the calculation of enzyme inhibition.[20]

Methodology:

-

Preparation of Reagents:

-

Assay Buffer: Phosphate buffer (e.g., 100 mM, pH 7.0).

-

Enzyme Solution: Jack Bean Urease dissolved in assay buffer.

-

Substrate Solution: Urea dissolved in assay buffer (e.g., 500 mM).

-

Phenol Reagent (Reagent A): 5% (w/v) phenol and 0.025% (w/v) sodium nitroprusside in water.[21]

-

Alkaline Hypochlorite Reagent (Reagent B): 0.2% sodium hypochlorite in an alkaline solution.[21]

-

Standard Inhibitor: Thiourea.

-

-

Assay Setup (in a 96-well plate):

-

To appropriate wells, add 10 µL of test compound dilutions (in DMSO) or DMSO for control.

-

Add 40 µL of urease enzyme solution to all wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 50 µL of the urea substrate solution to all wells.

-

Incubate at 37°C for 30 minutes.

-

-

Color Development and Detection:

-

Stop the reaction and begin color development by adding 50 µL of Phenol Reagent (A) followed by 50 µL of Alkaline Hypochlorite Reagent (B) to each well.[2]

-

Incubate at room temperature for 10-15 minutes for the blue-green color to develop.

-

Measure the absorbance at a wavelength between 625 nm and 670 nm using a microplate reader.[20]

-

-

Data Analysis:

-

The absorbance is directly proportional to the amount of ammonia produced.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100

-

Plot % Inhibition vs. log concentration of the test compound to determine the IC₅₀ value.

-

References

-

Cetirizine. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Diagram illustrating histamine receptor signalling—Gq pathway. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Gillard, M., Van Der Perren, C., Moguilevsky, N., Massingham, R., & Chatelain, P. (2002). Binding Characteristics of Cetirizine and Levocetirizine to Human H1 Histamine Receptors: Contribution of Lys and Thr. Molecular Pharmacology, 61(2), 391-399. [Link]

-

Gillard, M., Van Der Perren, C., Moguilevsky, N., Massingham, R., & Chatelain, P. (2002). Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194). Molecular pharmacology, 61(2), 391–399. [Link]

-

UREA (Berthelot Method). (n.d.). Coral Clinical Systems. Retrieved January 17, 2026, from [Link]

-

Berthelot's Urease Activity Assay. (2022). UCL iGEM. Retrieved January 17, 2026, from [Link]

-

Histamine H1 Receptor Assay. (n.d.). Innoprot. Retrieved January 17, 2026, from [Link]

-

Ates-Alagoz, Z., & Altan, A. B. (2022). Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. Journal of Biochemical and Molecular Toxicology, e23259. [Link]

-

Gillard, M., et al. (2002). Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194). ResearchGate. [Link]

-

Walayat, I., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry. [Link]

-

Shiraishi, Y., et al. (2016). Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors. PLoS ONE. [Link]

-

de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. [Link]

-

H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay. (n.d.). Eurofins DiscoverX. Retrieved January 17, 2026, from [Link]

-

Gq Histaminic Smooth Muscle Contraction. (n.d.). PathWhiz. Retrieved January 17, 2026, from [Link]

-

UREA (Berthelot Method). (n.d.). Enzopak. Retrieved January 17, 2026, from [Link]

-

Histamine H1 receptor. (n.d.). Proteopedia. Retrieved January 17, 2026, from [Link]

-

Histamine H1 receptor. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

H1 (Histamine) Receptors Mnemonic for USMLE. (n.d.). Pixorize. Retrieved January 17, 2026, from [Link]

-

Guntuku, L., et al. (2022). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Medicinal Chemistry. [Link]

-

Walayat, I., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry. [Link]

-

Urease Assay Kit. (n.d.). Bio-Techne. Retrieved January 17, 2026, from [Link]

-

Yurttaş, L., et al. (2016). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Küçükgüzel, I., et al. (2018). Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Drug Development Research. [Link]

-

Varadaraju, K. R., et al. (2013). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. International Journal of Alzheimer's Disease. [Link]

-

Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. (2023). MDPI. [Link]

-

Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (2016). International Journal of Pharmaceutical Science Invention. [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design. [Link]

-

Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. (2021). ACS Omega. [Link]

Sources

- 1. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]

- 2. resources.bio-techne.com [resources.bio-techne.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. proteopedia.org [proteopedia.org]

- 6. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Cetirizine - Wikipedia [en.wikipedia.org]

- 9. farm.ucl.ac.be [farm.ucl.ac.be]

- 10. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PathWhiz [pathbank.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 18. ijpsr.com [ijpsr.com]

- 19. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. static.igem.wiki [static.igem.wiki]

in silico prediction of (1,4-Dimethylpiperazin-2-YL)acetic acid bioactivity

An In-Depth Technical Guide to the In Silico Prediction of (1,4-Dimethylpiperazin-2-YL)acetic acid Bioactivity

This guide provides a comprehensive, technically detailed framework for the in silico prediction of the bioactivity of this compound. It is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. The methodologies outlined herein are designed to build a robust, predictive model of the compound's potential biological functions, from target identification to pharmacokinetic profiling, grounded in established scientific principles and computational techniques.

Introduction: The Rationale for In Silico Investigation

This compound is a synthetic organic compound for which the biological activity and potential therapeutic applications are not widely documented in publicly available literature. This lack of empirical data presents a classic scenario where in silico methods become invaluable. By leveraging computational chemistry and bioinformatics, we can construct a detailed theoretical profile of the molecule's likely interactions with biological systems. This predictive approach allows for the efficient and cost-effective generation of testable hypotheses, guiding future in vitro and in vivo experimentation.

This guide will detail a multi-faceted computational workflow, encompassing ligand-based and structure-based drug design principles, to elucidate the potential bioactivity of this compound. We will explore methods for identifying potential protein targets, predicting binding affinities, and evaluating the compound's drug-likeness and pharmacokinetic properties.

Part 1: Foundational Workflow for Bioactivity Prediction

The predictive workflow for a novel compound like this compound is a systematic process. It begins with characterizing the molecule itself and then expands to explore its potential interactions within a biological context. The following diagram illustrates the overarching strategy.

Caption: Overall workflow for the in silico bioactivity prediction of a novel chemical entity.

Part 2: Detailed Methodologies & Protocols

Ligand Preparation

The initial and most critical step is the accurate representation of the molecule in a format suitable for computational analysis.

Protocol 2.1.1: 3D Structure Generation and Optimization

-

Obtain 2D Structure: Draw the chemical structure of this compound using a chemical drawing tool such as ChemDraw or MarvinSketch. Alternatively, obtain the structure from a chemical database using its IUPAC name or SMILES string.

-

Convert to 3D: Use a computational chemistry software package (e.g., Avogadro, MOE, or Schrödinger's Maestro) to convert the 2D representation into a 3D structure.

-

Protonation State Determination: The ionization state of the molecule at physiological pH (typically 7.4) is crucial for accurate interaction modeling. The carboxylic acid group is expected to be deprotonated, and the tertiary amines of the piperazine ring may be protonated. Use a pKa calculator (e.g., Marvin pKa or similar tools) to predict the dominant protonation state.

-

Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94 or AMBER). This step optimizes the bond lengths, bond angles, and torsion angles to yield a stable, low-energy conformer. This is a critical step to ensure the ligand's geometry is realistic before docking.

Target Identification: A Ligand-Based Approach

For a novel compound, we must first identify potential biological targets. A common and effective strategy is to search for known bioactive molecules that are structurally similar.

Protocol 2.2.1: Chemical Similarity Search

-

Generate a Molecular Fingerprint: Convert the optimized 3D structure of this compound into a molecular fingerprint (e.g., ECFP4, MACCS keys). These fingerprints are bit strings that encode the structural features of the molecule.

-

Search Chemical Databases: Use the generated fingerprint to search large chemical databases such as ChEMBL, PubChem, or ZINC. The search algorithm will compare the fingerprint of our query molecule to the fingerprints of millions of other compounds.

-

Tanimoto Coefficient: The similarity is typically quantified using the Tanimoto coefficient. A Tanimoto score greater than 0.85 is generally considered to indicate a high degree of similarity.

-

Identify Analogs and Their Targets: From the search results, identify the most similar compounds that have known biological targets with associated bioactivity data (e.g., IC50, Ki). These targets are now our putative targets for this compound.

For the purpose of this guide, let's hypothesize that a similarity search reveals a close structural relationship to known inhibitors of Dipeptidyl Peptidase-4 (DPP-4) , a common target in type 2 diabetes treatment. We will proceed with DPP-4 as our primary putative target.

Molecular Docking: Predicting Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This provides insights into the binding mode and an estimation of the binding affinity.

Protocol 2.3.1: Structure-Based Molecular Docking

-

Protein Preparation:

-

Download the crystal structure of DPP-4 from the Protein Data Bank (PDB). It is crucial to select a high-resolution structure that is co-crystallized with a ligand similar to our query molecule, if possible.

-

Prepare the protein using a protein preparation wizard (available in most molecular modeling software). This involves adding hydrogen atoms, assigning correct bond orders, removing water molecules that are not involved in binding, and repairing any missing side chains or loops.

-

Optimize the hydrogen-bonding network and perform a restrained energy minimization of the protein structure.

-

-

Binding Site Definition: Define the binding site (the "docking grid") based on the location of the co-crystallized ligand in the PDB structure. The grid should be large enough to encompass the entire active site and allow for rotational and translational freedom of the ligand.

-

Ligand Docking:

-

Use a validated docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared this compound into the defined binding site of DPP-4.

-

Generate multiple binding poses (e.g., 10-20) to explore different potential binding modes.

-

-

Results Analysis:

-

Docking Score: The docking program will provide a scoring function to rank the different poses. This score is an estimate of the binding free energy. Lower scores typically indicate more favorable binding.

-

Binding Mode Analysis: Visually inspect the top-ranked poses. Analyze the key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the ligand and the protein's active site residues. This analysis is more important than the docking score alone for understanding the potential mechanism of action.

-

Table 1: Hypothetical Docking Results for this compound against DPP-4

| Pose ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -8.5 | Glu205, Glu206 | Ionic, Hydrogen Bond |

| Tyr662 | Pi-Pi Stacking | ||

| Arg125 | Hydrogen Bond | ||

| 2 | -8.2 | Glu205, Tyr547 | Hydrogen Bond |

| Phe357 | Hydrophobic | ||

| 3 | -7.9 | Ser630, His740 | Hydrogen Bond |

ADMET and Physicochemical Property Prediction

A potent molecule is not necessarily a good drug. It must also have favorable pharmacokinetic properties.

Protocol 2.4.1: In Silico ADMET Profiling

-

Use Predictive Models: Submit the structure of this compound to an ADMET prediction server or software package (e.g., SwissADME, pkCSM, or Schrödinger's QikProp).

-

Analyze Key Properties: Evaluate the predicted values for properties such as:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: AMES mutagenicity, hERG inhibition.

-

-

Evaluate Drug-Likeness: Assess compliance with rules such as Lipinski's Rule of Five, which provides a general guideline for oral bioavailability.

-

Identify Potential Liabilities: Use filters for Pan-Assay Interference Compounds (PAINS) and Brenk filters to identify chemical substructures that are known to cause non-specific assay results or have toxicological liabilities.

Table 2: Predicted Physicochemical and ADMET Properties

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule |

| LogP | 1.5 | Good balance of hydrophilicity/lipophilicity |

| H-Bond Donors | 1 | Compliant with Lipinski's Rule |

| H-Bond Acceptors | 4 | Compliant with Lipinski's Rule |

| BBB Permeability | Low | Less likely to cause CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| AMES Toxicity | Non-mutagenic | Favorable safety profile |

| hERG Inhibition | Low risk | Lower risk of cardiotoxicity |

Part 3: Data Synthesis and Hypothesis Formulation

The true strength of this in silico workflow lies in the integration of all generated data to form a cohesive, testable hypothesis.

Exploring the Chemical Space of Substituted Piperazine-2-Acetic Acids: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in approved drugs.[1] Its two nitrogen atoms offer opportunities for enhancing pharmacokinetic properties like solubility and bioavailability.[1] However, the vast majority of piperazine-containing drugs are substituted only at the nitrogen atoms, leaving the carbon framework largely unexplored.[2][3][4] This guide delves into the chemical space of a particularly promising, yet underutilized, subclass: substituted piperazine-2-acetic acids. By exploring substitutions on the carbon atoms of the piperazine ring, we can unlock new three-dimensional chemical space, paving the way for novel therapeutics with enhanced potency and selectivity.[2]

This technical guide provides an in-depth exploration of the synthesis, characterization, and structure-activity relationships (SAR) of substituted piperazine-2-acetic acids. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Strategic Synthesis of Substituted Piperazine-2-Acetic Acid Esters

The key to exploring the chemical space of piperazine-2-acetic acids lies in the ability to strategically introduce substituents at various positions on the piperazine ring. Chiral amino acids serve as excellent starting materials for the enantiomerically pure synthesis of these compounds.[2][5][6]

Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters

A robust method for synthesizing 3-substituted piperazine-2-acetic acid esters begins with optically pure amino acids, which are converted to key 1,2-diamine intermediates.[2] A subsequent annulation reaction constructs the piperazine ring.[2]

A general synthetic workflow is depicted below:

Caption: General workflow for the synthesis of 3-substituted piperazine-2-acetic acid esters.

Experimental Protocol: General Procedure for the Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters [2]

-

Reductive Amination: A solution of the starting β-keto ester (derived from the corresponding amino acid) is subjected to reductive amination to yield the protected 1,2-diamine.

-